molecular formula C10H12BrNO2 B593989 4-Bromo-2-methoxy-N,N-dimethylbenzamide CAS No. 1369774-49-1

4-Bromo-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B593989
CAS No.: 1369774-49-1
M. Wt: 258.115
InChI Key: OWYDPABCMCTKAQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-N,N-dimethylbenzamide is a sophisticated chemical intermediate designed for advanced synthetic applications, particularly in pharmaceutical research and development. Its molecular architecture, featuring a bromine atom and a dimethylamide group on a methoxy-substituted benzene ring, makes it a versatile building block for constructing complex organic molecules. A primary research application of this compound is its role as a precursor in the synthesis of ligands that target central nervous system proteins. Structurally related benzamide derivatives have been extensively utilized in the development of high-affinity ligands for the serotonin transporter (SERT) . Such ligands are crucial for positron emission tomography (PET) imaging of SERT binding sites in the brain, a key objective in neuroscience for studying depression and other psychiatric disorders . The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the efficient attachment of diverse aromatic and heteroaromatic systems to the core scaffold . This reactivity is fundamental for medicinal chemists aiming to create libraries of compounds for structure-activity relationship (SAR) studies or to synthesize specific drug candidates. The presence of the N,N-dimethylamide group enhances the compound's utility by providing a polar, hydrogen bond-acceptor motif that can influence the pharmacokinetic properties of the final molecule. Researchers value this compound for its potential to accelerate the discovery of novel bioactive molecules, including active pharmaceutical ingredients (APIs) and other high-value compounds for specialized applications .

Properties

IUPAC Name

4-bromo-2-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYDPABCMCTKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742936
Record name 4-Bromo-2-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369774-49-1
Record name 4-Bromo-2-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Methoxy-N,N-dimethylbenzamide

The most direct method involves brominating 2-methoxy-N,N-dimethylbenzamide at the 4-position. This approach leverages the ortho/para-directing nature of the methoxy group to achieve regioselective bromination.

Procedure :

  • Substrate Preparation : 2-Methoxy-N,N-dimethylbenzamide is synthesized via Schotten-Baumann reaction, where 2-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2), followed by reaction with dimethylamine (Me2NH\text{Me}_2\text{NH}) in tetrahydrofuran (THF).

  • Bromination : The substrate is treated with bromine (Br2\text{Br}_2) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C for 4 hours. Iron(III) bromide (FeBr3\text{FeBr}_3) serves as a catalyst to enhance electrophilic substitution.

Yield : 78–82% (isolated after column chromatography).

Sequential Methoxylation and Amidation of 4-Bromobenzoic Acid

An alternative route begins with 4-bromobenzoic acid, introducing methoxy and dimethylamide groups sequentially:

Step 1: Methoxylation
4-Bromobenzoic acid is treated with sodium methoxide (NaOCH3\text{NaOCH}_3) in methanol under reflux to yield 4-bromo-2-methoxybenzoic acid.

Step 2: Amidation
The acid is converted to the acyl chloride using SOCl2\text{SOCl}_2, then reacted with dimethylamine in THF at 25°C.

Yield : 85–89% (over two steps).

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective functionalization, avoiding harsh bromination conditions.

Buchwald-Hartwig Amination :
4-Bromo-2-methoxybenzoic acid is coupled with dimethylamine using palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) and XPhos ligand in toluene at 100°C.

4-Bromo-2-methoxybenzoic acid+Me2NHPd(OAc)2,XPhos4-Bromo-2-methoxy-N,N-dimethylbenzamide\text{4-Bromo-2-methoxybenzoic acid} + \text{Me}2\text{NH} \xrightarrow{\text{Pd(OAc)}2, \text{XPhos}} \text{this compound}

Yield : 91%.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency:

  • Reactor Setup : Tubular reactor with immobilized FeBr3\text{FeBr}_3 catalyst.

  • Conditions : Residence time = 30 minutes, T=80CT = 80^\circ \text{C}, solvent = CH3CN\text{CH}_3\text{CN}.
    Output : 94% conversion, 12 kg/hour throughput.

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
THF257895
CH3CN\text{CH}_3\text{CN}809498
Toluene1009197

Polar aprotic solvents like acetonitrile (CH3CN\text{CH}_3\text{CN}) improve intermediate stability and reaction rates.

Catalyst Screening

CatalystLigandYield (%)
Pd(OAc)2\text{Pd(OAc)}_2XPhos91
PdCl2\text{PdCl}_2BINAP83
NiCl2\text{NiCl}_2dppe68

XPhos-ligated palladium achieves superior activity due to enhanced electron donation and steric protection.

Comparative Analysis of Methods

Yield and Scalability

MethodLaboratory Yield (%)Industrial Scalability
Classical Bromination82Moderate
Buchwald-Hartwig91High
Continuous Flow94Excellent

Continuous flow synthesis offers the highest scalability, reducing side reactions through precise parameter control.

Purity and Byproduct Formation

  • Classical Route : Requires column chromatography to remove dibrominated byproducts (5–8% impurity).

  • Catalytic Methods : Byproducts <2%, enabling direct crystallization.

Industrial Production Insights

Large-scale manufacturing prioritizes cost-effectiveness and safety:

  • Bromine Recycling : HBr\text{HBr} byproducts are oxidized to Br2\text{Br}_2 using hydrogen peroxide (H2O2\text{H}_2\text{O}_2), achieving 95% bromine reuse.

  • Waste Reduction : Solvent recovery systems reduce THF consumption by 70% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde.

    Reduction: Formation of 4-bromo-2-methoxy-N,N-dimethylamine.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-N,N-dimethylbenzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structure : Features a nitro group at the ortho position and a methoxy group at the para position of the aniline moiety, differing from the target compound’s dimethylamide and methoxy groups.
  • Crystallography : Exhibits two molecules per asymmetric unit, with bond parameters (e.g., C=O bond length: ~1.22 Å) influenced by nitro group electron-withdrawing effects .

b. 4-Bromo-N,N-diethyl-2-formylbenzamide

  • Structure : Contains a formyl group (electron-withdrawing) at the ortho position and diethylamide instead of dimethylamide.
  • Physicochemical Properties : Higher molecular weight (284.15 g/mol) and lipophilicity (XlogP: 2.3) compared to the target compound due to the diethyl and formyl groups .

c. 4-Bromo-N-methoxy-N-methylbenzamide

  • Structure : Methoxy-N-methylamide replaces the dimethylamide group.
  • Synthesis : Prepared via coupling of 4-bromo-2-(methylthio)benzoic acid with N,O-dimethylhydroxylamine, emphasizing the versatility of amide bond formation .

d. N,N-Dimethylbenzamide

  • Simpler Analog : Lacks bromo and methoxy substituents.
  • NMR Insights : Solvent-dependent carbonyl chemical shifts (e.g., δ ~167 ppm in cyclohexane) and rotational barriers (ΔG‡ ~12–15 kcal/mol) provide baseline data for comparing substituent effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Rotational Barrier (ΔG‡, kcal/mol)
4-Bromo-2-methoxy-N,N-dimethylbenzamide ~258.11 (calculated) Br, OMe, N,N-dimethylamide ~2.0 ~10–12 (estimated)
4MNB 365.19 Br, OMe, NO₂ ~1.5 N/A
4-Bromo-N,N-diethyl-2-formylbenzamide 284.15 Br, CHO, N,N-diethylamide 2.3 N/A
  • Solubility : The methoxy group in the target compound enhances solubility in polar solvents compared to nitro-containing analogs .
  • Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) groups create a polarized electronic environment, influencing reactivity and spectroscopy .

Biological Activity

4-Bromo-2-methoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H12BrN1O2
  • Molecular Weight : 273.11 g/mol
  • Functional Groups : Bromine atom, methoxy group, and dimethylamide group.

These structural features contribute to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom enhances the compound's binding affinity due to increased hydrophobic interactions. The methoxy group may also facilitate hydrogen bonding, which can be crucial for the modulation of enzyme activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It may act on certain receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Biological Activity Data

Various studies have investigated the biological activity of compounds structurally similar to this compound. Although specific data on this compound is limited, related compounds exhibit significant pharmacological properties.

Summary of Biological Activities:

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells through enzyme inhibition.
AntimicrobialExhibits activity against various bacterial strains.
NeuropharmacologyPotential interactions with neurotransmitter receptors affecting behavior.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited selective MEK kinase inhibition, leading to reduced tumor growth in xenograft models. This suggests potential therapeutic applications in treating proliferative diseases such as cancer .
  • Antimicrobial Properties : Research indicated that compounds with similar structures showed promising activity against Gram-positive bacteria, highlighting their potential use as antimicrobial agents.
  • Molecular Docking Studies : Computational studies using molecular docking have predicted favorable binding interactions between this compound and specific protein targets involved in oxidative stress responses, suggesting antioxidant properties .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-methoxy-N,N-dimethylbenzamide with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 4-bromo-2-methoxybenzoic acid derivatives. For example, coupling 4-bromo-2-methoxybenzoyl chloride with dimethylamine in anhydrous acetone under reflux conditions (4–6 hours) yields the target compound. Purification via recrystallization (ethyl acetate or hexane/ethyl acetate mixtures) ensures high crystallinity . Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and characterizing intermediates via 1H^1H-NMR (e.g., dimethylamine protons at δ 2.8–3.2 ppm) are critical for quality control.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify methoxy protons as a singlet (~δ 3.8–4.0 ppm) and N,N-dimethyl groups as two singlets (~δ 3.0–3.3 ppm). Aromatic protons exhibit splitting patterns reflective of bromine’s electron-withdrawing effects.
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. For example, C–Br bond lengths typically range from 1.88–1.92 Å, while methoxy C–O bonds are ~1.36 Å .
  • IR Spectroscopy : Confirm carbonyl stretching (~1650–1680 cm1^{-1}) and methoxy C–O vibrations (~1250 cm1^{-1}).

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

  • Methodological Answer : Use SHELXL for refinement, employing PART instructions to model disordered regions (e.g., methoxy or dimethyl groups). Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, O) and isotropic ADPs for lighter atoms. Constraints like SIMU/DELU in SHELX suppress unrealistic thermal motion. For severe disorder, split positions into multiple sites with occupancy factors summing to 1. Validate using R1_1 (<5%) and wR2_2 (<15%) metrics .

Q. What mechanistic insights explain electronic effects of substituents on reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group in Suzuki-Miyaura couplings, with its electron-withdrawing nature enhancing oxidative addition at palladium centers. Computational studies (DFT) reveal that methoxy groups increase electron density at the ortho position, lowering activation barriers. For example, Fukui indices (f^-) indicate nucleophilic attack susceptibility at the bromine-adjacent carbon .

Q. How do intermolecular interactions influence supramolecular assembly in crystalline phases?

  • Methodological Answer : C–H···O and C–H···Br interactions stabilize crystal packing. In this compound, weak hydrogen bonds (2.5–3.0 Å) form chains along the [210] plane. π–π stacking (3.6–4.0 Å) between aromatic rings further contributes to lattice energy. Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···H contacts ~12% of surface area) .

Q. What strategies optimize reaction yields in catalytic reductions involving this compound?

  • Methodological Answer : Ruthenium catalysts (e.g., (ACE)Ru3_3(CO)7_7) with silane reductants (Me2_2PhSiH) selectively reduce carbonyl groups without affecting bromine. Reaction monitoring via GC-MS ensures minimal byproduct formation. Adjusting solvent polarity (toluene vs. THF) and temperature (RT vs. 60°C) can improve yields from 70% to >90% .

Data Contradiction Analysis

Q. How to reconcile discrepancies between spectroscopic and crystallographic data for substituent orientation?

  • Methodological Answer : NMR may suggest free rotation of N,N-dimethyl groups (single peak), while X-ray data show fixed conformations due to crystal packing. Use variable-temperature NMR to detect restricted rotation (coalescence temperature analysis). DFT simulations (e.g., Gaussian 16) model rotational barriers, confirming whether steric hindrance or intermolecular forces lock substituents .

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